molecular formula C5H10O3S B090821 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide CAS No. 1003-85-6

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Cat. No. B090821
CAS RN: 1003-85-6
M. Wt: 150.2 g/mol
InChI Key: MBWNQWVADQDHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is a heterocyclic organic compound that features a 1,3,2-dioxathiane ring system with two methyl groups at the 5-position and an S=O bond that is axially oriented. This structure is part of a broader class of 1,3,2-dioxathiane oxides, which have been studied for various chemical properties and reactivities .

Synthesis Analysis

The synthesis of related 1,3,2-dioxathiane oxides involves the reaction of 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols with thionyl chloride, leading to the formation of 5,5-bis(alkoxy-NNO-azoxy)-1,3,2-dioxathiane 2-oxides. A minor reaction path in this synthesis is the replacement of hydroxy groups by chlorine . Another method discussed for synthesizing a related compound, 1,3,2-dioxaphosphorinane 5,5-dimethyl 2-oxide, is the alcoholysis of diethylphosphonium chloride, which was found to be superior to other methods .

Molecular Structure Analysis

The molecular structure of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide and its derivatives is characterized by a chair conformation of the heteroring, with the S=O bond being axial. This conformation is consistent across various derivatives, as seen in the crystal and molecular structure studies of cis- and trans-5-phenoxy-1,3,2-dioxathiane 2-oxides . Additionally, the CN+(O−)=NOC fragment in related molecules is planar and has the Z-configuration, which is stabilized by p-π and n-σ* conjugation .

Chemical Reactions Analysis

The reactivity of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide derivatives has been explored in various chemical reactions. For instance, the reaction of 5,5-dimethyl-4-cyanomethylene-1,3-oxathiolan-2-one with amines and ammonia has been developed to synthesize 5,5-dimethyl-4-cyanomethylene-2-cyanomethyl-2-[1-methyl-1-(carbamoyloxy)ethyl]-1,3-dithiolanes . Furthermore, the selective hydrogenation of the exocyclic double bond in 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones has been achieved using sodium borohydride, leading to hydrogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide derivatives have been characterized using various analytical techniques. Elemental analysis, IR, ^1H, ^13C, ^31P NMR, and mass spectral data have been used to characterize the synthesized compounds, such as 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates. These compounds have also been evaluated for their antimicrobial activity, with the majority exhibiting moderate activity . The X-ray diffraction data has been crucial in determining the three-dimensional structures of these compounds, providing insights into their conformational behaviors .

Safety And Hazards

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is classified as a hazard class 8 substance. It has a signal word of “Danger”. Precautionary statements include P261, P264, P280, P362+P364, P333+P313, P305+P351+P338+P310. Its UN number is 1760 .

properties

IUPAC Name

5,5-dimethyl-1,3,2-dioxathiane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWNQWVADQDHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

CAS RN

1003-85-6
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Citations

For This Compound
1
Citations
M Motevalli, MB Hursthouse, DG Hellier… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of cis-4,trans-6-di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (…
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.